molecular formula C22H29NO4 B579893 Demethyl calyciphylline A CAS No. 1584236-34-9

Demethyl calyciphylline A

Cat. No.: B579893
CAS No.: 1584236-34-9
M. Wt: 371.477
InChI Key: RYVGXCFPXHFNSQ-GCYUWPRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Demethyl calyciphylline A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Biological Activity

Demethyl calyciphylline A (DMCA) is a member of the Daphniphyllum alkaloids, a diverse group of compounds known for their complex structures and significant biological activities. This article reviews the biological activity of DMCA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMCA is characterized by its molecular formula C22H29NO4C_{22}H_{29}NO_4 and features a unique tetracyclic structure typical of calyciphylline-type alkaloids. Its structural complexity contributes to its varied biological activities, including cytotoxicity and potential therapeutic effects.

1. Cytotoxicity

Several studies have evaluated the cytotoxic effects of DMCA against various cancer cell lines. Notably, DMCA has demonstrated:

  • HeLa Cells : Exhibited moderate cytotoxicity with an IC50 value around 3.89 μM .
  • A549 Cells : Similar moderate toxicity has been observed in adenocarcinomic human alveolar cells, indicating its potential as an anticancer agent .

2. Antimicrobial Activity

DMCA has shown promising results against certain bacterial strains:

  • Antibacterial Effects : Research indicates that DMCA may inhibit the growth of specific pathogens, although detailed quantitative data on minimum inhibitory concentrations (MIC) are still emerging .

3. Anti-inflammatory Properties

Recent investigations have suggested that DMCA possesses anti-inflammatory effects, particularly in macrophage models:

  • Macrophage Activation : DMCA demonstrated the ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages, although specific concentrations and mechanisms remain to be fully elucidated .

The mechanisms underlying the biological activities of DMCA are multifaceted:

  • Cell Cycle Arrest : DMCA may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that DMCA can promote apoptosis in malignant cells through intrinsic pathways, contributing to its cytotoxic effects .
  • Enzyme Inhibition : DMCA may inhibit specific kinase enzymes involved in cancer progression, although further studies are required to clarify these interactions.

Case Studies and Research Findings

A comprehensive review of recent literature highlights significant findings related to DMCA:

StudyYearFindings
Hao et al.2021Isolated DMCA from D. calycinum; demonstrated significant antitumor activity against nasopharyngeal cancer cells .
Guo et al.2020Characterized several Daphniphyllum alkaloids including DMCA; assessed cytotoxicity against various cell lines .
Coussanes et al.2024Investigated synthetic pathways leading to DMCA; discussed potential bioactivity and structural modifications .

Properties

IUPAC Name

2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-11-9-23(27)10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVGXCFPXHFNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of discovering Demethyl calyciphylline A alongside Longeracemine?

A1: The discovery of this compound (2), described as a new compound, alongside Longeracemine (1) suggests that Daphniphyllum longeracemosum K. Rosenthal likely produces a variety of structurally related alkaloids []. This finding opens avenues for further research into the chemical diversity and potential bioactivities of compounds within this plant species.

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